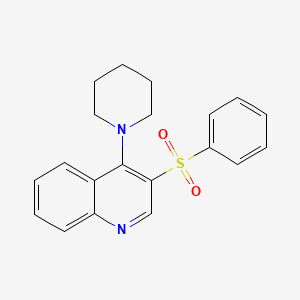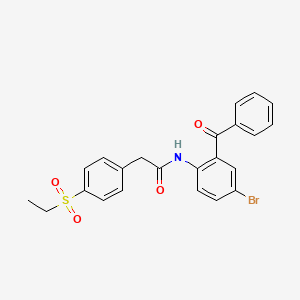
N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as BBA, is a chemical compound used in scientific research. BBA has been found to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. For instance, certain acetamide derivatives have displayed good antimicrobial activity, particularly against a range of microbial strains. Compounds like 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, synthesized through a series of reactions starting from benzoic acid, have shown variable antimicrobial activities relative to reference standards (Fahim & Ismael, 2019); (Rehman et al., 2016).
Ketone Reduction Catalysts
In organometallic chemistry, derivatives of this compound have been utilized in the synthesis of catalysts for ketone reduction. The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are used for this purpose, involves a series of reactions including the use of benzoyl acetamide derivatives (Facchetti et al., 2016).
Synthesis of Dronedarone Hydrochloride
The compound has also been used in the synthesis of Dronedarone Hydrochloride, a medication used for certain heart conditions. The synthesis involves multiple steps, starting from N-(2-butylbenzofuran-5-yl) acetamide and 4-(3-chloropropoxy) benzoyl chloride, eventually leading to the production of dronedarone hydrochloride (Feilong, 2011).
Molecular Structure Analysis
Studies on the molecular structure of similar acetamide compounds, like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, have provided insights into their crystal structures, which are crucial for understanding their chemical behavior and potential applications (Xiao et al., 2009).
Enzyme Inhibition
Several acetamide derivatives, particularly those with benzodioxane and acetamide moieties, have been synthesized and tested for their enzyme inhibitory potential. They have been found to exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which could be relevant for developing treatments for conditions like diabetes or Alzheimer's disease (Abbasi et al., 2019).
Synthesis of Other Medical Compounds
The compound has also been used in synthesizing various other medically relevant compounds. These include derivatives like N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which have shown significant activity against enzymes like butyrylcholinesterase and acetylcholinesterase (Siddiqui et al., 2013).
Chemical Synthesis and Characterization
This compound and its derivatives have been widely used in chemical synthesis and characterization studies. For instance, compounds like benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside have been synthesized from related compounds, contributing to the field of carbohydrate chemistry (Parquet & Sinaÿ, 1971).
Anticancer Agents
Moreover, some derivatives have been explored as potential anticancer agents. For example, diamide-coupled benzophenone analogues have shown promising results in in-vitro cytotoxic and antiproliferative assays against multiple cancer cell types (Zabiulla et al., 2016).
Cytotoxic, Anti-Inflammatory, and Analgesic Properties
Additionally, the derivatives of this compound have been assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing activities comparable with standard drugs in certain cases (Rani et al., 2016).
Supramolecular Assembly
The crystal structures of similar compounds have been studied, revealing intermolecular hydrogen bonds and weak interactions that facilitate three-dimensional architectures. Such studies are vital for understanding the structural and functional aspects of these compounds (Hazra et al., 2014).
Electronic and Biological Interactions
Research has also delved into the electronic and biological interactions of similar compounds, exploring their structural parameters, electron behavior, and potential antifungal and anticancer activities through molecular docking studies (Bharathy et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO4S/c1-2-30(28,29)19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIXJHPUODLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)
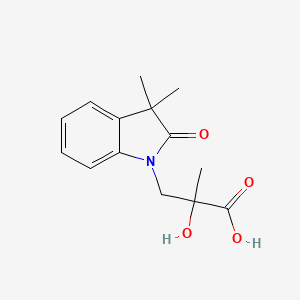
![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

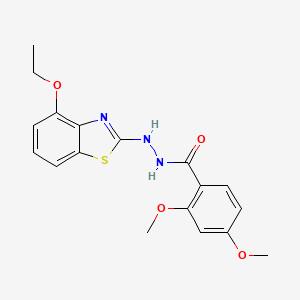
![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)
![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)
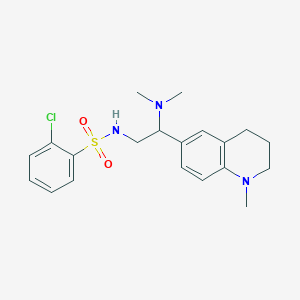
![5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2589072.png)

![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)
